ethyl 2-[(6-{[(2,5-difluorophenyl)carbamoyl]amino}-2-phenylquinolin-4-yl)oxy]acetate
Description
Properties
IUPAC Name |
ethyl 2-[6-[(2,5-difluorophenyl)carbamoylamino]-2-phenylquinolin-4-yl]oxyacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21F2N3O4/c1-2-34-25(32)15-35-24-14-22(16-6-4-3-5-7-16)30-21-11-9-18(13-19(21)24)29-26(33)31-23-12-17(27)8-10-20(23)28/h3-14H,2,15H2,1H3,(H2,29,31,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUKZQLKARLJPFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC(=NC2=C1C=C(C=C2)NC(=O)NC3=C(C=CC(=C3)F)F)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21F2N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(6-{[(2,5-difluorophenyl)carbamoyl]amino}-2-phenylquinolin-4-yl)oxy]acetate typically involves multiple steps, starting from readily available precursors. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated quinoline under palladium catalysis .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This may include the use of specific solvents, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(6-{[(2,5-difluorophenyl)carbamoyl]amino}-2-phenylquinolin-4-yl)oxy]acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Common in aromatic compounds, where one substituent is replaced by another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing groups, while reduction could produce more saturated compounds.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Could be explored for its potential as a pharmaceutical agent, particularly in targeting specific biological pathways.
Industry: May be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism by which ethyl 2-[(6-{[(2,5-difluorophenyl)carbamoyl]amino}-2-phenylquinolin-4-yl)oxy]acetate exerts its effects is likely related to its ability to interact with specific molecular targets. The quinoline core can intercalate with DNA, while the fluorine atoms may enhance binding affinity to certain proteins. This compound may also inhibit specific enzymes by mimicking natural substrates or binding to active sites.
Comparison with Similar Compounds
Research Findings and Implications
- Fluorine vs. Chlorine : The 2,5-difluorophenyl group in the target compound may improve target selectivity over the chloro-substituted Compound 4k due to fluorine’s electronegativity and smaller atomic radius .
- Ester vs. Carboxylic Acid : The ethyl acetate ester in the target compound likely enhances oral bioavailability compared to Compound 4k’s carboxylic acid, which may require prodrug strategies .
- Urea vs.
Q & A
Basic: What synthetic methodologies are commonly employed to prepare ethyl 2-[(6-{[(2,5-difluorophenyl)carbamoyl]amino}-2-phenylquinolin-4-yl)oxy]acetate?
The synthesis typically involves a multi-step approach:
Quinoline Core Formation : Suzuki-Miyaura coupling is used to introduce the phenyl group at the 2-position of the quinoline ring. For example, intermediate 3 (6-chloro-2-phenylquinoline) reacts with a boronic ester under Pd catalysis .
Carbamoyl Urea Introduction : The 6-position is functionalized via nucleophilic substitution with (2,5-difluorophenyl)carbamoyl urea, often under basic conditions (e.g., K₂CO₃ in DMF) .
Esterification : The 4-hydroxyquinoline intermediate undergoes alkylation with ethyl 2-bromoacetate to install the ethoxyacetate moiety .
Key Considerations : Optimize reaction temperatures (80–120°C) and catalyst loading (e.g., Pd(PPh₃)₄ at 5 mol%) to improve yields (reported ~60–70%) .
Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?
- 1H/13C NMR : Assigns proton environments (e.g., quinoline aromatic protons at δ 8.2–7.3 ppm) and confirms ester carbonyl signals (δ ~170 ppm) .
- HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight (e.g., [M+H]+ calculated for C₂₈H₂₂F₂N₃O₄: 518.1582) .
- HPLC : Assesses purity (>95%) using reverse-phase C18 columns and UV detection at 254 nm .
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate modifications to the quinoline core?
- Substituent Variation : Synthesize analogs with halogen (Cl, Br), electron-donating (OCH₃), or bulky groups (CF₃) at the 2-phenyl or 6-carbamoyl positions .
- Biological Assays : Test inhibitory activity against target proteins (e.g., FABP4/5) using fluorescence polarization assays .
- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding modes with active sites .
Example : Methyl substituents at the quinoline 4-position reduced activity by 40%, suggesting steric hindrance .
Advanced: How should researchers address contradictions in reported biological activity data?
- Standardized Assays : Replicate experiments using identical buffer conditions (e.g., pH 7.4, 25°C) and protein concentrations .
- Control Compounds : Include reference inhibitors (e.g., BMS309403 for FABP4) to normalize inter-lab variability .
- Meta-Analysis : Compare IC₅₀ values across studies using statistical tools (e.g., ANOVA) to identify outlier methodologies .
Advanced: What strategies optimize the coupling reactions during synthesis?
- Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(dppf)) for Suzuki-Miyaura coupling efficiency .
- Solvent Effects : Use polar aprotic solvents (DMF, DMSO) to enhance carbamoyl urea formation .
- Microwave-Assisted Synthesis : Reduce reaction times (from 12h to 2h) while maintaining yields >60% .
Advanced: How can computational methods predict the compound’s interaction with biological targets?
- Docking Simulations : Use Schrödinger Suite to model binding to FABP4’s fatty acid-binding pocket .
- Molecular Dynamics (MD) : Simulate ligand-protein stability over 100 ns (GROMACS) to assess hydrogen bonding with Arg126 and Tyr128 .
- ADMET Prediction : SwissADME estimates logP (~3.5) and BBB permeability to prioritize analogs with optimal pharmacokinetics .
Advanced: What experimental approaches assess the hydrolytic stability of the ethyl ester group?
- pH-Dependent Stability Studies : Incubate the compound in PBS (pH 7.4) and simulate gastric fluid (pH 1.2). Monitor degradation via LC-MS over 24h .
- Enzymatic Hydrolysis : Test susceptibility to esterases (porcine liver esterase, 37°C) and quantify acetate release via GC-MS .
Advanced: How do steric and electronic factors influence regioselectivity during carbamoyl urea formation?
- Directing Groups : The 6-chloro substituent on quinoline directs carbamoyl urea installation via SNAr mechanism .
- Electronic Effects : Electron-withdrawing groups (e.g., -F on 2,5-difluorophenyl) enhance urea nucleophilicity, improving reaction rates .
- Steric Hindrance : Bulky substituents on the phenyl ring reduce yields by 20–30% due to hindered access to the quinoline 6-position .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
